

AZD-3161: A Comparative Analysis of Ion Channel Cross-Reactivity

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Compound of Interest

Compound Name: AZD-3161

Cat. No.: B1666215

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **AZD-3161**'s cross-reactivity with other ion channels, supported by available experimental data. **AZD-3161** is recognized as a potent and selective blocker of the voltage-gated sodium channel NaV1.7, a key target in the research of neuropathic and inflammatory pain.

Selectivity Profile of AZD-3161

The development of selective NaV1.7 inhibitors is challenged by the need to minimize off-target effects, particularly on other sodium channel subtypes and the hERG channel, which are associated with central nervous system (CNS) and cardiovascular side effects, respectively.

Available data indicates that **AZD-3161** demonstrates significant selectivity for NaV1.7 over the cardiac sodium channel NaV1.5 and the hERG potassium channel. The reported potency (pIC₅₀) for NaV1.7 is 7.1, while for both NaV1.5 and hERG, it is 4.9. This translates to a more than 100-fold selectivity for NaV1.7 over these two critical off-targets.

Beyond ion channels, **AZD-3161** has also been profiled against other targets. It has been shown to inhibit the Adenosine Transporter (AT) and the Cannabinoid B1 (CB1) receptor with IC₅₀ values of 1.8 μ M and 5 μ M, respectively.

Target	pIC50	IC50 (μM)	Selectivity vs. NaV1.7	Reference
NaV1.7	7.1	0.079	-	
NaV1.5	4.9	12.6	~159-fold	
hERG	4.9	12.6	~159-fold	
Adenosine Transporter (AT)	-	1.8	-	
Cannabinoid B1 (CB1) Receptor	-	5.0	-	

Experimental Protocols

The following provides a generalized methodology for assessing the cross-reactivity of a compound like **AZD-3161** against a panel of ion channels, based on standard industry practices.

Electrophysiological Screening

Objective: To determine the inhibitory activity of a test compound on a panel of ion channels expressed in a heterologous expression system.

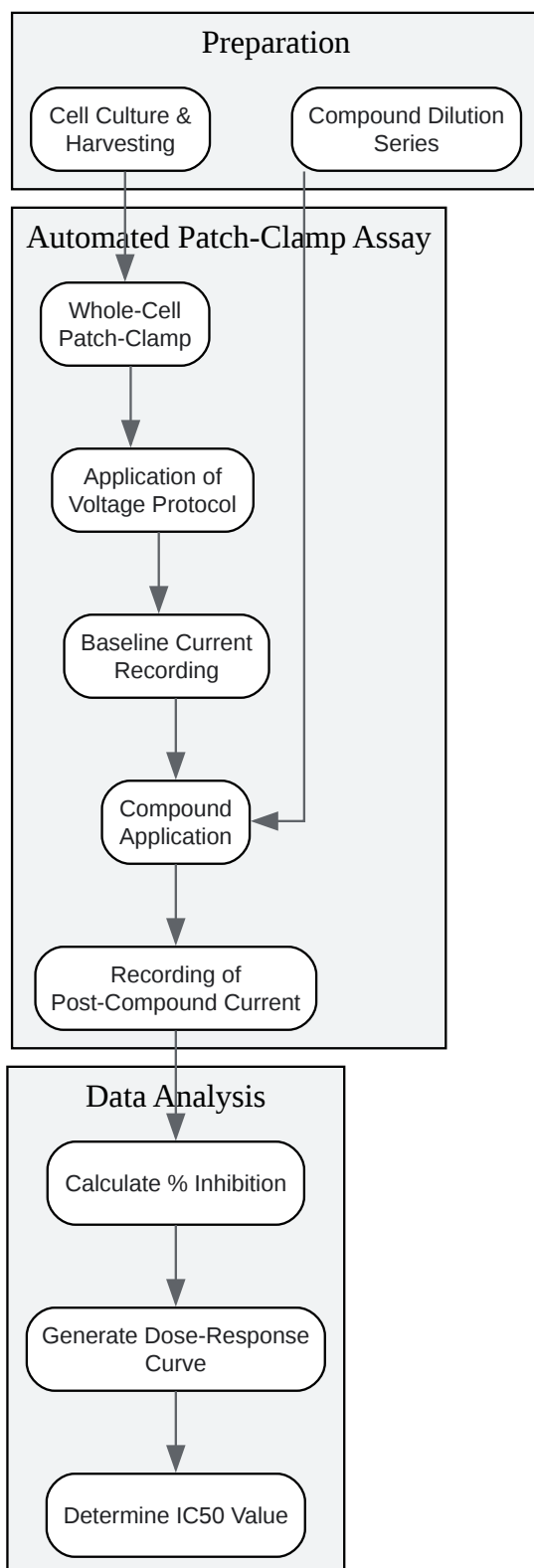
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the specific ion channel subtype of interest.

Methodology: Automated Patch-Clamp Electrophysiology

- Cell Preparation: Cultured cells expressing the target ion channel are harvested and prepared into a single-cell suspension.
- Compound Preparation: The test compound (e.g., **AZD-3161**) is prepared in a series of concentrations to determine a dose-response relationship.
- Automated Patch-Clamp:

- Cells are captured on a multi-well plate where a gigaseal is formed between the cell membrane and the recording electrode.
- The whole-cell configuration is established to allow for voltage control of the cell membrane and recording of the ion channel currents.
- Specific voltage protocols are applied to elicit channel activation and inactivation. The nature of these protocols depends on the specific ion channel being studied.
- The baseline channel activity is recorded prior to the application of the test compound.
- The test compound is then applied at various concentrations, and the effect on the ion channel current is recorded.
- Data Analysis:
 - The peak ion channel current is measured before and after the application of the test compound.
 - The percentage of inhibition is calculated for each concentration.
 - An IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a logistical equation.

Experimental Workflow for Ion Channel Cross-Reactivity Screening



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Caption: Workflow for assessing ion channel cross-reactivity.

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